9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione
CAS No.:
Cat. No.: VC16755154
Molecular Formula: C14H13ClN4O2
Molecular Weight: 304.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13ClN4O2 |
|---|---|
| Molecular Weight | 304.73 g/mol |
| IUPAC Name | 9-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C14H13ClN4O2/c1-17-11-10(12(20)18(2)14(17)21)16-13(15)19(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
| Standard InChI Key | RVRRPZUCNBHWHH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N=C(N2CC3=CC=CC=C3)Cl |
Introduction
9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione is a synthetic organic compound belonging to the purine class of molecules. This compound is characterized by its complex structure, which includes a purine core with various substituents such as a benzyl group and chlorine atoms. The presence of these substituents contributes to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of 9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions to ensure high yields and purity of the final product. Common synthetic routes may involve the use of starting materials such as purine derivatives, benzyl halides, and chlorinating agents.
Biological Activities
While specific biological activities of 9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione are not extensively documented, compounds within the purine class often exhibit a range of biological properties, including antitumor and antiviral activities. These properties are typically studied through interaction with biological targets such as enzymes or receptors.
Related Compounds
Several compounds share structural similarities with 9-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione, including other purine derivatives. These compounds often vary in their substituents, which can affect their chemical and biological properties.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 8-Chloro-1,3-dimethylpurine | Lacks benzyl substituent; simpler structure | |
| 7-Benzyl-8-chloro-1,3-dimethylpurine | Contains benzyl group but different substitution pattern | |
| 8-Chloro-7-(4-chlorobenzyl)-1,3-dimethylpurine | Contains different chlorobenzyl substitution; more complex halogenation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume